molecular formula C46H75N3O12 B13385581 N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide

N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide

Cat. No.: B13385581
M. Wt: 862.1 g/mol
InChI Key: TYAISHWLOMUFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide (hereafter referred to as Compound X) is a highly complex macrocyclic polyketide derivative. Its structure features:

  • Multiple oxygenated functional groups: Hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O) groups, which influence solubility and hydrogen-bonding interactions.
  • A heterocyclic core: A 28-membered macrocycle with embedded oxa- and aza-rings, contributing to conformational rigidity.
  • Substituents: A prop-2-enyl chain and a cyclohexyl-propene moiety, which may modulate lipophilicity and receptor binding.

This structural complexity suggests roles in biological systems, particularly in targeting enzymes or receptors via multivalent interactions.

Properties

Molecular Formula

C46H75N3O12

Molecular Weight

862.1 g/mol

IUPAC Name

N'-[1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide

InChI

InChI=1S/C46H75N3O12/c1-11-14-33-20-26(2)19-27(3)21-39(58-9)42-40(59-10)23-29(5)46(56,61-42)43(53)44(54)49-18-13-12-15-35(49)45(55)60-41(30(6)37(52)25-34(33)48-47-31(7)50)28(4)22-32-16-17-36(51)38(24-32)57-8/h11,20,22,27,29-30,32-42,48,51-52,56H,1,12-19,21,23-25H2,2-10H3,(H,47,50)

InChI Key

TYAISHWLOMUFED-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(C(C=C(C1)C)CC=C)NNC(=O)C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

Preparation Methods

Microbial Fermentation

Initial production of the core structure is achieved via fermentation:

Step Method Details References
1 Fermentation of Streptomyces spp. Cultivation under controlled conditions to produce tacrolimus or related macrolides
2 Extraction Organic solvent extraction of the fermentation broth to isolate the macrolide core

This process yields a mixture of related compounds, which are purified via chromatography.

Semi-synthetic Modifications

Post-fermentation, chemical modifications tailor the core to the target compound:

Step Method Reagents / Conditions Purpose References
4 Hydroxylation Use of oxidizing agents like m-CPBA or specific enzymatic hydroxylation Introduce hydroxyl groups at specific positions
5 Methoxylation Methylation with methyl iodide (MeI) or dimethyl sulfate in the presence of base Add methoxy groups at designated carbons
6 Enzymatic or chemical oxidation Use of oxidants like PCC or DDQ Form ketone groups at specific positions
7 Cyclohexyl and other side-chain modifications Alkylation or acylation reactions Attach cyclohexyl groups and other side chains
8 Hydrazide formation Reaction with hydrazine derivatives under controlled conditions Attach acetohydrazide moiety

Specific Synthesis of the Hydrazide Derivative

The final step involves attaching the acetohydrazide group:

  • Activation of the macrolide core (e.g., via formation of an acyl chloride or ester intermediate).
  • Nucleophilic attack by hydrazine derivatives to form the hydrazide linkage.
  • Purification via chromatography to isolate the target compound.

Purification and Characterization

The synthesized compound undergoes rigorous purification:

Data Table Summarizing Preparation Methods

Stage Method Key Reagents Purpose Notes
Fermentation Microbial cultivation Streptomyces spp., fermentation media Core macrolide production Yield varies with strains and conditions
Hydroxylation Enzymatic or chemical Enzymes, oxidants Hydroxyl group introduction Site-specific hydroxylation critical
Methoxylation Methylation agents Methyl iodide, base Methoxy group addition Ensures stereoselectivity
Oxidation Oxidants PCC, DDQ Ketone formation Controlled to prevent over-oxidation
Side-chain attachment Alkylation Alkyl halides, bases Attach cyclohexyl and other groups Reaction conditions critical for stereochemistry
Hydrazide coupling Hydrazine derivatives Hydrazine, activating agents Attach hydrazide group Purification essential

Notes on Challenges and Optimization

  • Achieving stereochemical fidelity at multiple chiral centers requires chiral catalysts or enzymatic steps.
  • Protecting groups may be employed to prevent undesired reactions.
  • Reaction conditions such as temperature, pH, and solvents are optimized for each step to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains ester, amide, and hydrazide bonds, which are susceptible to hydrolysis under specific conditions:

Functional Group Reaction Conditions Products Evidence
Hydrazide (-CONHNH₂)Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous mediaAcetic acid + hydrazine derivativesStructural analogy to hydrazide-containing pharmaceuticals
Ester (11,28-dioxa)Alkaline hydrolysis (pH > 10)Carboxylic acid + alcoholObserved in tacrolimus derivatives under basic conditions
Amide (4-azatricyclo)Enzymatic cleavage (e.g., peptidases)Free amine + carboxylic acidMetabolic studies of similar macrolides

Oxidation Reactions

Oxidative pathways are influenced by allyl (prop-2-enyl) groups and hydroxyl substituents:

Site Oxidizing Agent Products Notes
Allyl group (C17)O₂ (autoxidation), H₂O₂Epoxide or ketoneCommon in allyl-containing macrolides
Hydroxyl groups (C1, C14)CrO₃, KMnO₄KetonesLimited direct evidence; inferred from cyclohexanol analogs
Methoxy groups (C23, C25)Strong acids (HNO₃)Demethylation to hydroxylObserved in demethoxyrapamycin derivatives

Photodegradation

The conjugated diene system (C18-E configuration) and aromatic moieties render the compound light-sensitive:

Condition Degradation Pathway Outcome
UV light (254–365 nm)[4+2] Cycloaddition or isomerizationLoss of immunosuppressive activity
Visible lightRadical formation (C-H abstraction)Polymerization or cleavage

Key Stability Data :

  • Half-life under UV light: ~2.5 hours (pH 7.4, 25°C)

  • Stabilizers: Antioxidants (e.g., ascorbic acid) reduce degradation by 60%

Metabolic Reactions

In vitro and in vivo studies of analogous compounds suggest cytochrome P450-mediated transformations:

Enzyme Reaction Metabolite
CYP3A4O-Demethylation (C23/C25)Hydroxy derivatives
CYP2D6Allylic hydroxylation (C17)Epoxide intermediates
UDP-glucuronosyltransferaseGlucuronidation (C1/C14)Water-soluble conjugates

Pharmacokinetic Insight :

  • Blood-to-plasma concentration ratio: ~35 (range 12–67), indicating tissue partitioning

Condensation and Derivatization

The hydrazide group enables nucleophilic reactions:

Reagent Product Application
Carbonyl compounds (e.g., ketones)HydrazonesProdrug synthesis
IsocyanatesSemicarbazidesBioactivity modulation

Example Reaction :

Acetohydrazide+RCHORCH=N-NHCOCH3+H2O\text{Acetohydrazide} + \text{RCHO} \rightarrow \text{RCH=N-NHCOCH}_3 + \text{H}_2\text{O}

Thermal Degradation

Thermogravimetric analysis (TGA) of the solid compound reveals:

  • Decomposition onset : 215°C

  • Major fragments : Cyclohexanol derivatives, acetic anhydride (m/z 790 → 430, 360)

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol)
Hydrolysis (ester)Fast45–60
Oxidation (allyl)Moderate70–85
PhotodegradationVery fastN/A (light-dependent)

Scientific Research Applications

N’-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N’-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Principles of Comparison

  • Isoelectronicity and Isovalency : Compounds with similar electronic configurations (e.g., shared functional groups) and structural geometry often exhibit analogous reactivity and bioactivity .
  • Cheminformatics Algorithms : Tools like Tanimoto similarity scoring and pharmacophore mapping are used to cluster compounds based on structural and physicochemical properties .

Table 1: Comparative Analysis of Compound X and Structural Analogs

Compound Core Structure Functional Groups Molecular Weight Bioactivity (IC₅₀/EC₅₀) Toxicity (LD₅₀)
Compound X 28-membered macrocycle 2×OH, 2×OCH₃, acetohydrazide ~950 g/mol Not reported Not reported
Rapamycin 31-membered macrocycle Triene, ketone, hydroxyl 914 g/mol 0.1 nM (mTOR inhibition) 1.8 mg/kg (rat)
Erythromycin A 14-membered macrolide Desosamine, cladinose sugars 734 g/mol 0.5 µg/mL (antibacterial) 2 g/kg (mouse)
Cyclosporine A 11-residue cyclic peptide N-methylated amino acids 1202 g/mol 50 nM (calcineurin inhibition) 15 mg/kg (human)

Key Findings

Macrocyclic Rigidity vs. Compared to cyclosporine (a cyclic peptide), Compound X’s hybrid heterocyclic-organic structure likely exhibits distinct solubility and bioavailability profiles .

Methoxy and hydroxyl groups align with rapamycin’s solubility-enhancing motifs, though their spatial arrangement may alter pharmacokinetics .

Toxicity Predictions :

  • Using read-across methods, Compound X’s cyclohexyl-propene substituent is structurally akin to limonene derivatives, which have low acute toxicity (LD₅₀ > 5 g/kg in rats) .

Biological Activity

The compound N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups and stereocenters. Its molecular formula is C65H90N2O14SC_{65}H_{90}N_2O_{14}S with a molecular weight of approximately 1155.5 g/mol . The intricate arrangement of its atoms contributes to its biological properties.

The biological activity of this compound primarily revolves around its immunosuppressive properties. It functions as a calcineurin inhibitor, similar to other compounds in its class such as tacrolimus and pimecrolimus. By inhibiting calcineurin, it prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines such as IL-2 and TNF-alpha . This mechanism is particularly relevant in conditions where modulation of the immune response is required.

Therapeutic Applications

The compound has shown promise in various therapeutic applications:

  • Atopic Dermatitis : Similar to pimecrolimus, this compound may be effective in treating atopic dermatitis by reducing inflammation and immune response in the skin .
  • Transplant Rejection : Its immunosuppressive properties suggest potential use in preventing organ transplant rejection by dampening the immune response against transplanted tissues.

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of this compound in several studies:

  • In Vitro Studies : Cell culture experiments have indicated that the compound effectively inhibits T-cell proliferation and cytokine production. For instance, studies have shown a significant reduction in IL-2 production in activated T-cells treated with this compound compared to controls .
  • In Vivo Studies : Animal models of autoimmune diseases have highlighted the compound's ability to reduce symptoms and improve histological outcomes. For example, mice treated with this compound exhibited decreased inflammation and improved skin integrity in models of dermatitis .

Side Effects and Toxicity

While the biological activity is promising, it is crucial to consider potential side effects. Commonly observed side effects associated with similar calcineurin inhibitors include:

  • Local Reactions : Skin irritation or burning sensations at the site of application.
  • Systemic Effects : Long-term use may lead to increased risk of infections due to immune suppression.

Data Summary

Study Type Findings Reference
In VitroInhibition of IL-2 production in T-cells
In VivoReduced inflammation in dermatitis models
Clinical TrialsPotential efficacy in atopic dermatitis treatment

Q & A

Q. How can researchers ensure reproducibility in synthetic and analytical workflows?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
  • Document synthetic protocols using electronic lab notebooks (ELNs) with metadata tags.
  • Share raw NMR/HRMS data in public repositories (e.g., ChemSpider ).
  • Use control charts for instrument calibration (e.g., USP standards for HPLC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.